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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240 Get Quote

An Application Guide to 2-Methoxy-5-(2-nitrovinyl)phenol: A Versatile Precursor for

Phenethylamine-Based Drug Scaffolds

Introduction: The Strategic Value of a Masked
Phenethylamine
In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure,

forming the core of numerous neurotransmitters, hormones, and a vast array of synthetic drugs

targeting the central nervous system and beyond. 2-Methoxy-5-(2-nitrovinyl)phenol emerges

as a precursor of significant strategic value, primarily because its nitrovinyl group serves as a

stable and accessible masked equivalent of an aminoethyl side chain. This allows for the

construction of a substituted phenol core, which can be manipulated chemically before the

final, often sensitive, primary amine is revealed.

This technical guide provides a comprehensive overview of 2-Methoxy-5-(2-nitrovinyl)phenol,
from its synthesis and characterization to its pivotal role as a starting material in drug

development. The protocols and insights are tailored for researchers and scientists dedicated

to the synthesis of novel bioactive molecules. The core utility of this compound lies in its

efficient conversion to a 2-arylethylamine, a gateway to diverse pharmacological classes. The

presence of hydroxyl and methoxy groups on the aromatic ring offers additional handles for

modification, enabling the fine-tuning of a drug candidate's pharmacokinetic and

pharmacodynamic properties.
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Physicochemical & Spectroscopic Data
Accurate characterization of 2-Methoxy-5-(2-nitrovinyl)phenol is fundamental to its use in

synthesis. Its purity must be rigorously assessed to ensure the reliability of subsequent

reactions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic

Resonance (NMR) spectroscopy are the primary methods for quality assurance.[1]

Table 1: Physicochemical Properties of 2-Methoxy-5-(2-nitrovinyl)phenol

Property Value Reference(s)

CAS Number 39816-35-8 [1][2]

Molecular Formula C₉H₉NO₄ [2][3]

Molecular Weight 195.17 g/mol [2][3]

Appearance
Yellow to light brown

powder/crystals
[4]

Melting Point 155-156 °C [1]

IUPAC Name
2-methoxy-5-[(E)-2-

nitroethenyl]phenol
[3]

Synonyms

3-Hydroxy-4-

methoxynitrostyrene, 5-(2-

Nitrovinyl)-2-methoxyphenol

[1]

Table 2: Predicted Spectroscopic Data for Structural Verification
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¹H NMR
Predicted Chemical Shift (δ)

in ppm
Multiplicity

Phenolic (-OH) 5.0 - 6.0 Singlet (broad)

Methoxy (-OCH₃) ~3.9 Singlet

Aromatic (H-ar) 6.8 - 7.2 Multiplet

Vinylic (=CH-Ar) 7.5 - 7.7 Doublet

Vinylic (=CH-NO₂) 7.9 - 8.1 Doublet

¹³C NMR
Predicted Chemical Shift (δ) in

ppm

Methoxy (-OCH₃) ~56

Aromatic (C-ar) 110 - 150

Vinylic (=CH) 135 - 140

Note: Predicted data serves as a guideline. Actual shifts may vary based on solvent and

experimental conditions.[5]

Synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol via
the Henry Reaction
The most direct and widely adopted method for synthesizing nitrostyrenes like 2-Methoxy-5-(2-
nitrovinyl)phenol is the Henry reaction, also known as the nitroaldol reaction.[6] This classic

carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a

nitroalkane (nitromethane) with an aldehyde, in this case, 3-hydroxy-4-methoxybenzaldehyde

(isovanillin). The reaction proceeds via a β-nitro alcohol intermediate, which readily undergoes

dehydration to yield the target nitroalkene.[7]

Causality in Protocol Design:
Choice of Aldehyde: Isovanillin provides the required 3-hydroxy-4-methoxy substitution

pattern.
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Base Catalyst: A mild base like methylamine hydrochloride in ethanol is effective.[8] The

base's role is to deprotonate nitromethane, forming a nucleophilic nitronate anion that

attacks the aldehyde's carbonyl carbon.[6] Using only a catalytic amount of base can favor

the isolation of the β-nitro alcohol, but for the synthesis of the nitroalkene, a slight excess or

stoichiometric amount followed by heating or acidic workup promotes the desired elimination

of water.[7]

Solvent: Ethanol is a suitable solvent as it can dissolve the starting materials and is

compatible with the basic conditions.[8]

Purification: The product often precipitates from the reaction mixture upon cooling or can be

purified via recrystallization from a suitable solvent like ethanol to remove unreacted starting

materials and side products.[9]
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Synthesis Workflow

Combine Isovanillin,
Nitromethane & Base in Ethanol

Stir at Room Temperature
(Formation of Nitronate & Attack)

Heat/Reflux
(Dehydration to Nitroalkene)

Cool Reaction Mixture
(Precipitation of Crude Product)

Filter and Recrystallize
(e.g., from Ethanol)

Pure 2-Methoxy-5-(2-nitrovinyl)phenol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Methoxy-5-(2-nitrovinyl)phenol.

Protocol 1: Synthesis via Henry Condensation
Materials:

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
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Nitromethane

Methylamine hydrochloride

Sodium carbonate

Ethanol

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

Prepare the Basic Catalyst: In a flask, dissolve methylamine hydrochloride in approximately

15 volumes of ethanol. Stir and cool the solution before adding sodium carbonate to achieve

a basic pH (around 9). Filter the solution to remove any solids.[8]

Reaction Setup: In a separate round-bottom flask, dissolve 1 equivalent of 3-hydroxy-4-

methoxybenzaldehyde in a minimal amount of ethanol.

Condensation: While stirring, add approximately 1.1 equivalents of nitromethane to the

aldehyde solution. Subsequently, add the prepared basic methylamine solution dropwise.[8]

Reaction Progression: Allow the mixture to stir at room temperature. The reaction progress

can be monitored by Thin Layer Chromatography (TLC). The intermediate β-nitro alcohol will

form first.

Dehydration: Upon completion of the initial condensation, gently heat the reaction mixture to

reflux to promote the elimination of water and formation of the desired nitrovinyl product. This

is often accompanied by the formation of a yellow precipitate.

Isolation and Purification: Cool the reaction mixture to room temperature, followed by further

cooling in an ice bath to maximize precipitation. Collect the crude product by vacuum

filtration, washing with cold ethanol.

Recrystallization: Purify the crude solid by recrystallizing from hot ethanol to yield pure,

crystalline 2-Methoxy-5-(2-nitrovinyl)phenol.[9] Dry the final product under vacuum.
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Application in Drug Synthesis: Unmasking the
Phenethylamine
The synthetic power of 2-Methoxy-5-(2-nitrovinyl)phenol lies in the facile reduction of its

nitrovinyl group to a primary amine. This transformation converts the precursor into a valuable

phenethylamine derivative, a cornerstone for building a wide range of pharmacologically active

molecules.

2-Methoxy-5-(2-nitrovinyl)phenol
(Stable Precursor)

Reduction of
Nitro Group

Key Step Substituted Phenethylamine
(Reactive Intermediate)

Diverse Drug Classes
(e.g., GPCR Ligands,
Enzyme Inhibitors)

Further
Derivatization

Click to download full resolution via product page

Caption: The central role of reduction in converting the precursor to a useful scaffold.

Protocol 2: Reduction to 2-(3-Hydroxy-4-
methoxyphenyl)ethanamine
The choice of reducing agent is critical and depends on the presence of other functional groups

in the molecule. For the title compound, which only contains phenol and ether groups, several

robust methods are applicable. Catalytic hydrogenation is often preferred for its clean

conversion and high yields, while lithium aluminum hydride (LiAlH₄) is a powerful alternative,

particularly effective for nitroalkenes.[10][11]

Causality in Method Selection:

Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing

the nitroalkene directly to the amine.[10] It is unselective and will reduce many other

functional groups (e.g., esters, ketones), but it is highly effective for this specific

transformation. It is often used for reductions following Henry reactions.[10]

Catalytic Hydrogenation (H₂/Pd-C): This is a classic and clean method. It is highly efficient

for reducing both the alkene and the nitro group.[11] A key consideration is that standard
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Pd/C can sometimes be incompatible with halogen substituents (dehalogenation), though

this is not a concern for the parent compound.[12]

Table 3: Comparison of Selected Reagents for Nitroalkene Reduction
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Reducing
System

Advantages Disadvantages
Selectivity
Notes

Reference(s)

LiAlH₄

Powerful, fast,

high yield for

nitroalkenes.

Highly reactive,

not

chemoselective,

requires

anhydrous

conditions and

careful

quenching.

Reduces most

polar π-bonds

(esters, amides,

etc.).

[10]

H₂ / Pd-C

Clean (byproduct

is water), high

yield, scalable.

Requires

specialized

hydrogenation

equipment, can

reduce other

groups (alkenes,

alkynes),

potential for

dehalogenation.

Generally spares

esters and

carboxylic acids.

[11][13]

Fe / HCl (or

NH₄Cl)

Inexpensive,

robust, classic

method.

Requires

stoichiometric

metal, acidic

conditions, often

generates

significant

inorganic waste.

Tolerates many

functional groups

like ketones and

esters.

[13]

SnCl₂

Mild and often

highly

chemoselective

for nitro groups.

Stoichiometric tin

reagent, workup

can be

cumbersome.

Excellent for

preserving

carbonyls,

esters, and

nitriles.

[12][13]

Recommended Protocol using LiAlH₄
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Safety Precaution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be

rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen

or Argon).

Materials:

2-Methoxy-5-(2-nitrovinyl)phenol

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate or Rochelle's salt solution for workup

Standard inert atmosphere reaction setup

Procedure:

Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel,

condenser, and nitrogen inlet, suspend LiAlH₄ (approx. 2-3 equivalents) in anhydrous THF

under a nitrogen atmosphere.

Addition of Precursor: Dissolve 1 equivalent of 2-Methoxy-5-(2-nitrovinyl)phenol in
anhydrous THF and add it to the dropping funnel.

Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the solution of the

nitrovinyl compound dropwise to the stirred suspension at a rate that maintains a gentle

reflux.

Completion: After the addition is complete, remove the ice bath and stir the reaction at room

temperature or gentle reflux until TLC analysis indicates the complete consumption of the

starting material.

Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly

add water dropwise to quench the excess LiAlH₄ (e.g., for 'x' grams of LiAlH₄, add 'x' mL of

water), followed by the addition of 15% aqueous sodium hydroxide ('x' mL), and finally more
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water (3*'x' mL). This procedure is designed to produce a granular, easily filterable

precipitate of aluminum salts.

Isolation: Stir the resulting mixture until it becomes a white, filterable slurry. Filter the mixture

through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure

to yield the crude 2-(3-hydroxy-4-methoxyphenyl)ethanamine, which can be further purified

by column chromatography or crystallization of a salt (e.g., hydrochloride).

Potential Therapeutic Applications and Downstream
Synthesis
The resulting 2-(3-hydroxy-4-methoxyphenyl)ethanamine is a versatile intermediate. The

primary amine can be readily derivatized via N-alkylation, acylation, or reductive amination to

access a wide library of compounds. The phenolic hydroxyl can be etherified or esterified to

further modulate the molecule's properties. Given the structural motifs, potential therapeutic

targets include:

GPCR Ligands: The phenethylamine core is central to ligands for serotonin (5-HT),

dopamine, and adrenergic receptors. For instance, modifying the amine and phenolic groups

could lead to novel agonists or antagonists for these receptors, relevant for psychiatric and

neurological disorders.[14]

Enzyme Inhibitors: The related precursor, 2-methoxy-5-nitrophenol, is used in synthesizing

phosphodiesterase inhibitors like rolipram.[4][15] This suggests that phenethylamine

derivatives from the title compound could be explored as inhibitors for various enzymes.

Tyrosine Kinase Inhibitors: The phenol moiety is a common feature in tyrosine kinase

inhibitors.[4][15] The synthesized amine could serve as a building block for more complex

structures targeting these enzymes, which are crucial in oncology.
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Potential Synthetic Pathways

Amine Derivatization Phenol Derivatization

2-(3-Hydroxy-4-methoxyphenyl)ethanamine

N-Alkylation N-Acylation Reductive Amination O-Alkylation
(Ether formation)

O-Acylation
(Ester formation)

Library of Bioactive
Drug Candidates

Click to download full resolution via product page

Caption: Derivatization pathways from the core amine to diverse drug candidates.

Safety and Handling
There is limited specific toxicological data available for 2-Methoxy-5-(2-nitrovinyl)phenol.[1]

Therefore, it must be handled with the standard precautions for all laboratory chemicals.

Operations should be conducted in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves,

must be worn to prevent skin contact, inhalation, or accidental ingestion.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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